molecular formula C5H4Cl2N2 B1322533 4,5-Dichloro-2-methylpyrimidine CAS No. 26740-71-6

4,5-Dichloro-2-methylpyrimidine

Cat. No.: B1322533
CAS No.: 26740-71-6
M. Wt: 163 g/mol
InChI Key: BBOCHHGADKWQHT-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are important electron-rich aromatic heterocycles that play a crucial role in various biological processes, including being a building block of DNA and RNA . The compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position on the pyrimidine ring.

Safety and Hazards

4,5-Dichloro-2-methylpyrimidine causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

4,5-Dichloro-2-methylpyrimidine can be used to synthesize more complex pharmaceutical and biologically active compounds . It has potential applications in the treatment of diabetes, obesity, and dyslipidemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-methylpyrimidine can be synthesized through various methods. One common method involves the reaction of 2,4,5-trichloropyrimidine with methylamine under controlled conditions . Another method includes the cyclization of appropriate precursors in the presence of chlorinating agents like phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like nitrification, cyclization, methylation, and chlorination .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4,5-dichloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCHHGADKWQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626731
Record name 4,5-Dichloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26740-71-6
Record name 4,5-Dichloro-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26740-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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